3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Description
Synthesis Analysis
- Further react (5) with various carboxylic acids to obtain 3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide .
Molecular Structure Analysis
The molecular formula of this compound is C19H22ClN5O . It contains a triazole nucleus, which is a central structural component in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds, such as pyridazine analogs and triazolopyridines, has demonstrated significant pharmaceutical importance. These compounds have been synthesized through various chemical reactions, indicating their potential for diverse biological activities and applications in medicinal chemistry. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine through specific chemical treatments suggests the potential for creating a wide range of derivatives with varying properties and activities (Sallam et al., 2021).
Molecular Docking and In Vitro Screening
Some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings and in vitro antimicrobial and antioxidant activities. These studies highlight the potential of such compounds for various biological applications, including as potential therapeutic agents (Flefel et al., 2018).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c20-15-3-1-2-13(10-15)4-7-19(26)21-11-18-23-22-17-6-5-16(24-25(17)18)14-8-9-27-12-14/h1-3,5-6,8-10,12H,4,7,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAXSRUQBGTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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